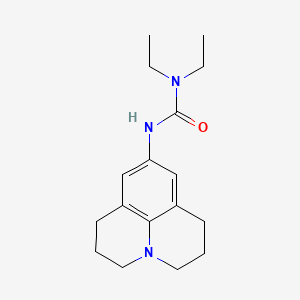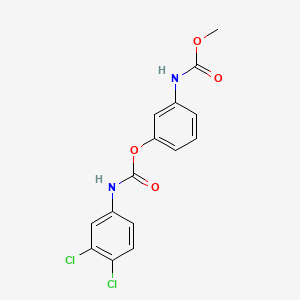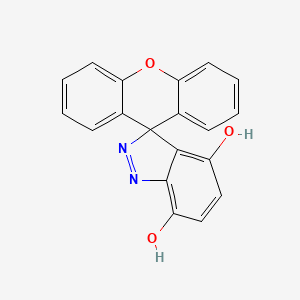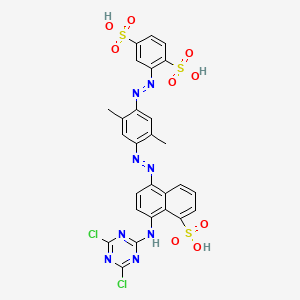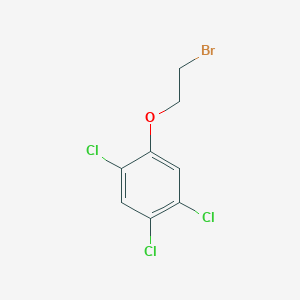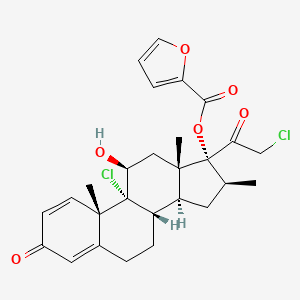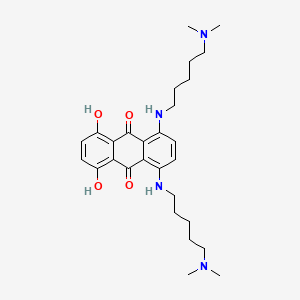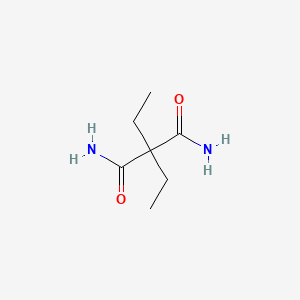
2,2-Diethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethylmalonamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of malonamide, where two ethyl groups are substituted at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diethylmalonamide can be synthesized through the alkylation of malonamide. The process involves the reaction of malonamide with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
Malonamide+2Ethyl Halide→2,2-Diethylmalonamide+2Halide Ion
Industrial Production Methods
In an industrial setting, the production of 2,2-Diethylmalonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethylmalonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
Oxidation: Produces diethylmalonic acid.
Reduction: Yields diethylamine derivatives.
Substitution: Results in various substituted malonamides depending on the reagents used.
Applications De Recherche Scientifique
2,2-Diethylmalonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Diethylmalonamide involves its interaction with specific molecular targets. In biochemical applications, it may act as an inhibitor by binding to active sites of enzymes, thereby affecting their activity. The pathways involved include hydrogen bonding and hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylmalonamide
- 2,2-Dipropylmalonamide
- 2,2-Dibutylmalonamide
Uniqueness
2,2-Diethylmalonamide is unique due to its specific ethyl substitutions, which confer distinct steric and electronic properties compared to its analogs. These properties influence its reactivity and interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
29141-71-7 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2,2-diethylpropanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3,(H2,8,10)(H2,9,11) |
Clé InChI |
IYZYMNZTUFOYHR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
